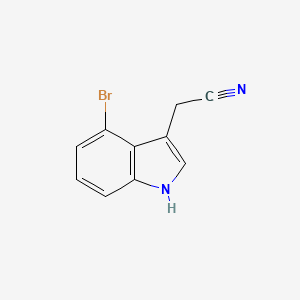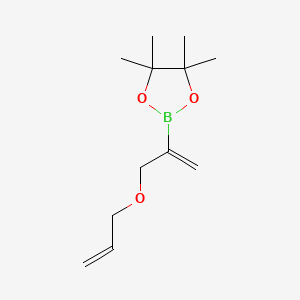
3-(Allyloxy)prop-1-EN-2-ylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Allyloxy)prop-1-EN-2-ylboronic acid pinacol ester is a chemical compound with the molecular formula C12H21BO3 and a molecular weight of 224.11 g/mol. It has gained significant attention in scientific research and industry due to its unique properties and versatile applications.
Mechanism of Action
Target of Action
Boronic esters, including this compound, are generally used as reagents in organic synthesis .
Mode of Action
Boronic esters are known to participate in various carbon-carbon bond-forming processes . They are often used in Suzuki-Miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Biochemical Pathways
Boronic esters are known to be involved in various regio- and stereoselective carbon-carbon bond-forming processes .
Result of Action
As a boronic ester, it is likely to be involved in the formation of carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .
Action Environment
The action of 3-(Allyloxy)prop-1-EN-2-ylboronic acid pinacol ester can be influenced by various environmental factors. For instance, its stability is affected by temperature, as it is recommended to be stored at -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Allyloxy)prop-1-EN-2-ylboronic acid pinacol ester typically involves the reaction of allylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is carried out at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where the allyloxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-(Allyloxy)prop-1-EN-2-ylboronic acid pinacol ester is widely used in various fields of scientific research:
Chemistry: It is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and olefin metathesis.
Biology: The compound is used in the synthesis of biologically active molecules and as a building block in drug discovery.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
- Allylboronic acid pinacol ester
- Vinylboronic acid pinacol ester
- Phenylboronic acid pinacol ester
Comparison: 3-(Allyloxy)prop-1-EN-2-ylboronic acid pinacol ester is unique due to its allyloxy group, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers enhanced stability and versatility in various synthetic applications .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-prop-2-enoxyprop-1-en-2-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO3/c1-7-8-14-9-10(2)13-15-11(3,4)12(5,6)16-13/h7H,1-2,8-9H2,3-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNASSOWKHMKZMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)COCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453898 |
Source


|
| Record name | 3-(ALLYLOXY)PROP-1-EN-2-YLBORONIC ACID PINACOL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212127-71-4 |
Source


|
| Record name | 3-(ALLYLOXY)PROP-1-EN-2-YLBORONIC ACID PINACOL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
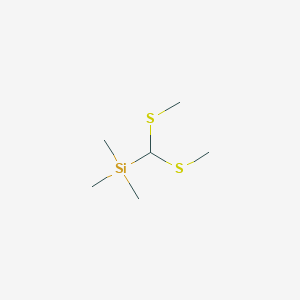
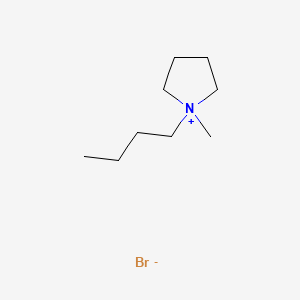
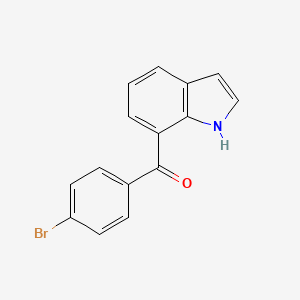
![(S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B1278803.png)


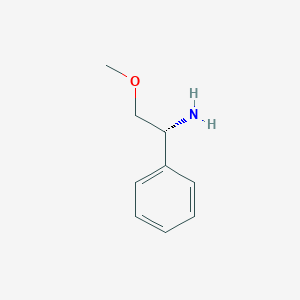
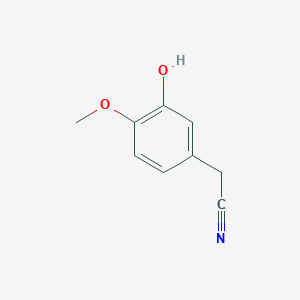


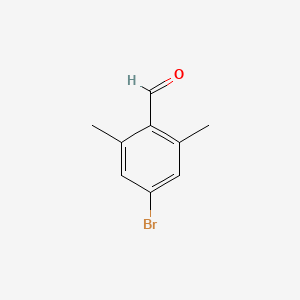
![(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1278820.png)

